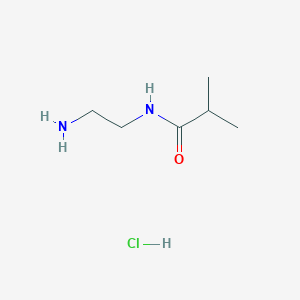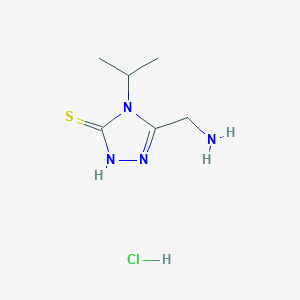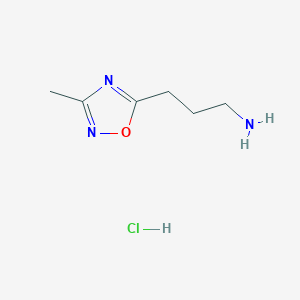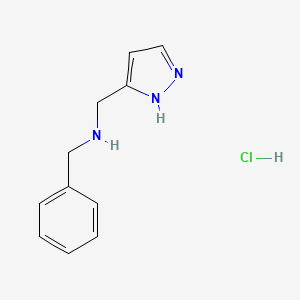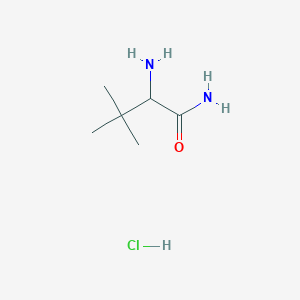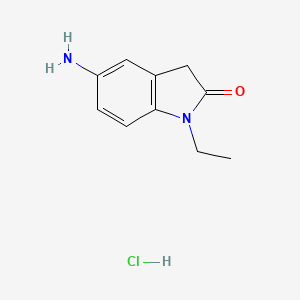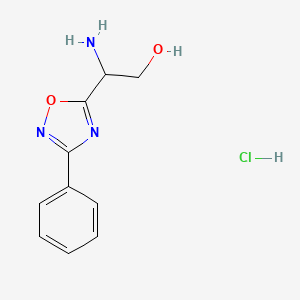
Clorhidrato de 2-amino-2-(3-fenil-1,2,4-oxadiazol-5-il)etan-1-ol
Descripción general
Descripción
The compound “2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride” belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Aplicaciones Científicas De Investigación
Actividades Biológicas Agrícolas
Derivados de 1,2,4-oxadiazol: , incluido el compuesto en cuestión, se ha demostrado que exhiben un amplio espectro de actividades biológicas beneficiosas para la agricultura. Se han utilizado en el desarrollo de pesticidas químicos eficientes y de bajo riesgo . Específicamente, estos compuestos han demostrado una actividad nematocida moderada contra Meloidogyne incognita y actividad antifúngica contra Rhizoctonia solani . Esto sugiere su posible uso en la protección de los cultivos contra infecciones por nematodos y hongos, que son amenazas significativas para la seguridad alimentaria.
Efectos Antibacterianos en la Agricultura
Ciertos derivados de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo), que causa enfermedades en las plantas de arroz . Estos compuestos, en virtud de sus propiedades antibacterianas, podrían servir como alternativas potenciales para descubrir nuevos agentes antibacterianos. El compuesto en cuestión podría explorarse para aplicaciones similares, especialmente considerando su similitud estructural con estos derivados activos.
Actividades Nematicidas
Los derivados de 1,2,4-oxadiazol se han evaluado por sus actividades nematocidas contra varios nematodos parásitos de las plantas . Dada la relación estructura-actividad, el compuesto en cuestión también puede poseer propiedades nematocidas que podrían utilizarse para proteger los cultivos del daño inducido por nematodos.
Actividades Antivirales
La investigación ha indicado que los derivados de 1,2,4-oxadiazol pueden tener actividades antivirales contra virus vegetales como el virus del mosaico del tabaco (TMV), el virus del moteado suave del pimiento (PMMoV) y el virus del marchitamiento manchado del tomate (TSWV) . El compuesto en cuestión podría potencialmente desarrollarse como un agente antiviral para uso agrícola, proporcionando protección contra estos virus vegetales comunes.
Química Orgánica Sintética
El anillo de 1,2,4-oxadiazol, que forma parte de la estructura del compuesto, sirve como precursor para generar otros compuestos heterocíclicos y acíclicos mediante rupturas de anillo térmicas y fotoquímicas o reacciones con varios reactivos nucleofílicos . Esto indica su utilidad en química orgánica sintética para la creación de diversos compuestos orgánicos.
Mecanismo De Acción
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .
Safety and Hazards
The compound is classified as harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Análisis Bioquímico
Biochemical Properties
Oxadiazoles are known to interact with various enzymes, proteins, and other biomolecules . They can form hydrogen bonds due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This allows them to interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
Oxadiazoles have been reported to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some oxadiazoles have been reported to exhibit good stability .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride at different dosages in animal models have not been reported. The effects of other oxadiazoles at different dosages have been studied .
Metabolic Pathways
Oxadiazoles can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Other oxadiazoles can interact with various transporters or binding proteins .
Subcellular Localization
Some oxadiazoles have been reported to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-8(6-14)10-12-9(13-15-10)7-4-2-1-3-5-7;/h1-5,8,14H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTHZBTZNUXELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


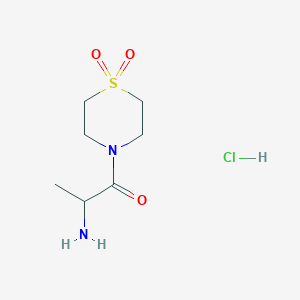
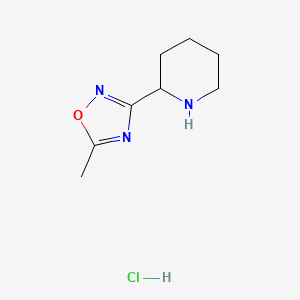
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)
![2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride](/img/structure/B1522873.png)

![2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B1522875.png)
